1,2-O-Isopropylidene-myo-inositol
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Overview
Description
1,2-O-Isopropylidene-myo-inositol is a derivative of myo-inositol, a cyclohexanehexol that is widely distributed in nature. Myo-inositol is one of the nine stereoisomers of inositol and is the most abundant. The isopropylidene group in this compound provides protection to the hydroxyl groups, making it a valuable intermediate in organic synthesis .
Preparation Methods
1,2-O-Isopropylidene-myo-inositol can be synthesized through the monoketalization of myo-inositol. This process involves reacting myo-inositol with 2,2-dimethoxypropane in the presence of an acid catalyst such as sulfuric acid-silica. The reaction selectively protects the 1-OH and 2-OH groups, yielding this compound . Industrial production methods often involve similar reaction conditions but may use different catalysts or solvents to optimize yield and purity.
Chemical Reactions Analysis
1,2-O-Isopropylidene-myo-inositol undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include potassium t-butoxide, dimethyl sulfoxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-O-Isopropylidene-myo-inositol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of inositol derivatives.
Biology: The compound is used in studies related to inositol metabolism and its role in cellular signaling pathways.
Medicine: Research involving this compound includes its potential therapeutic applications, particularly in the context of inositol-related disorders.
Mechanism of Action
The mechanism of action of 1,2-O-Isopropylidene-myo-inositol involves its role as a protected form of myo-inositol. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection can be used to introduce specific functional groups at desired positions .
Comparison with Similar Compounds
1,2-O-Isopropylidene-myo-inositol is unique due to its selective protection of the 1-OH and 2-OH groups. Similar compounds include:
1,24,5-Di-O-isopropylidene-myo-inositol: This compound has additional isopropylidene groups, providing further protection.
1,23,4-Di-O-isopropylidene-myo-inositol: Another derivative with different protection patterns.
1,25,6-Di-O-isopropylidene-myo-inositol: Similar to the above but with protection at different positions.
These compounds are used in similar applications but offer different reactivity and selectivity based on their protection patterns.
Properties
IUPAC Name |
(3aR,4R,5S,6S,7R,7aS)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUICEADCEITZAL-RVVFJPCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(C(C2O1)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O1)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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